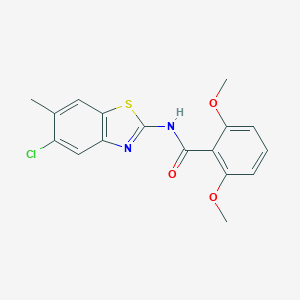
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide, also known as BML-284, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and is known to have a wide range of biological activities.
Wirkmechanismus
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide is a selective PPARγ agonist that binds to the ligand-binding domain of PPARγ. This binding activates PPARγ, which in turn regulates the expression of various genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been shown to increase insulin sensitivity, reduce inflammation, and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce inflammation, and inhibit tumor growth. N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has also been shown to regulate lipid metabolism and adipocyte differentiation. In addition, N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide in lab experiments is its selectivity for PPARγ. This allows researchers to investigate the role of PPARγ in different biological processes without the interference of other nuclear receptors. However, one of the limitations of using N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide. One area of research is the investigation of the role of PPARγ in neurodegenerative diseases. N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and further studies are needed to investigate its potential therapeutic applications in humans. Another area of research is the development of more potent and selective PPARγ agonists that can be used in clinical settings. Finally, the use of N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide in combination with other drugs or therapies is an area of research that has the potential to improve the efficacy of current treatments.
Synthesemethoden
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 5-bromo-6-methyl-2-pyridinamine to give the desired product, N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide. The yield of this reaction is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been used in various studies to investigate the role of peroxisome proliferator-activated receptor gamma (PPARγ) in different biological processes. PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation.
Eigenschaften
Molekularformel |
C14H12BrClN2O |
|---|---|
Molekulargewicht |
339.61 g/mol |
IUPAC-Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C14H12BrClN2O/c1-8-3-4-10(12(16)7-8)14(19)18-13-6-5-11(15)9(2)17-13/h3-7H,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
TWJAWEPHGSCJJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)

![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)







